Cas no 19256-82-7 (7-Nitronaphthalen-1-ol)

7-Nitronaphthalen-1-ol is a nitrated naphthol derivative with the molecular formula C₁₀H₇NO₃. This compound is characterized by the presence of a hydroxyl group at the 1-position and a nitro group at the 7-position of the naphthalene ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals. The nitro and hydroxyl functional groups enhance its reactivity, making it useful for further functionalization, such as reduction or substitution reactions. Its structural properties also contribute to applications in materials science, where it may act as a precursor for advanced aromatic compounds. Proper handling is advised due to potential sensitivity to heat and light.
7-Nitronaphthalen-1-ol structure
7-Nitronaphthalen-1-ol structure
Product Name:7-Nitronaphthalen-1-ol
CAS No:19256-82-7
MF:C10H7NO3
MW:189.167482614517
CID:2117844
PubChem ID:13215712
Update Time:2025-05-28

7-Nitronaphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-hydroxy-7-nitronapthalene
    • 1-Hydroxy-7-nitronaphthalene
    • 7-nitronaphthalen-1-ol
    • 7-nitro-1-naphthol
    • 1-Naphthalenol, 7-nitro-
    • 7-Nitronaphthalen-1-ol
    • Inchi: 1S/C10H7NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H
    • InChI Key: HWRPHGWDQCUEPK-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=CC=C(C=C21)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 189.042593085g/mol
  • Monoisotopic Mass: 189.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66

7-Nitronaphthalen-1-ol Pricemore >>

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